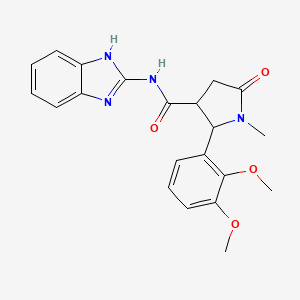![molecular formula C24H23FN2O5 B11007490 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11007490.png)
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with dimethoxy, methyl, and acetamide groups, as well as a fluoroindole moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of appropriate phenolic compounds with β-ketoesters under acidic conditions.
Introduction of Dimethoxy and Methyl Groups: These groups can be introduced via methylation and methoxylation reactions using reagents such as methyl iodide and dimethyl sulfate.
Attachment of the Acetamide Group: This step involves the reaction of the chromen-2-one derivative with acetic anhydride or acetyl chloride in the presence of a base.
Incorporation of the Fluoroindole Moiety: The final step involves the coupling of the chromen-2-one derivative with a fluoroindole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide and fluoroindole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromen-2-one core.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(carboxymethoxy)-4-methylcoumarin
- 6,7-dimethoxy-2-oxo-2H-chromen-4-yl derivatives
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
Uniqueness
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide stands out due to its unique combination of a chromen-2-one core with a fluoroindole moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C24H23FN2O5 |
|---|---|
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(6-fluoroindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C24H23FN2O5/c1-14-17-6-7-20(30-2)23(31-3)22(17)32-24(29)18(14)13-21(28)26-9-11-27-10-8-15-4-5-16(25)12-19(15)27/h4-8,10,12H,9,11,13H2,1-3H3,(H,26,28) |
Clave InChI |
IEMDOXSPBMQWPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11007412.png)
![2-hydroxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B11007414.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11007422.png)
![1-benzofuran-2-yl(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone](/img/structure/B11007425.png)
![(2S)-2-({(2S)-3-methyl-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)propanoic acid](/img/structure/B11007433.png)

![7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11007460.png)
![4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide](/img/structure/B11007465.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2H-indazole-3-carboxamide](/img/structure/B11007480.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11007486.png)
![N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11007502.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-3-carboxamide](/img/structure/B11007513.png)
